3-Bromo-7,12-diphenylbenzo[k]fluoranthene
Overview
Description
3-Bromo-7,12-diphenylbenzo[k]fluoranthene: is a polycyclic aromatic hydrocarbon with a molecular formula of C32H19Br and a molecular weight of 483.40 g/mol . This compound is characterized by its complex structure, which includes a bromine atom and two phenyl groups attached to a benzo[k]fluoranthene core. It is primarily used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7,12-diphenylbenzo[k]fluoranthene typically involves the bromination of 7,12-diphenylbenzo[k]fluoranthene. This reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7,12-diphenylbenzo[k]fluoranthene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted benzo[k]fluoranthenes, depending on the nucleophile used.
Oxidation Reactions: Products include oxidized derivatives with functional groups such as ketones or carboxylic acids.
Scientific Research Applications
3-Bromo-7,12-diphenylbenzo[k]fluoranthene is used in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of 3-Bromo-7,12-diphenylbenzo[k]fluoranthene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and phenyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
7,12-Diphenylbenzo[k]fluoranthene: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
3-Bromo-7,12-bis(4-bromophenyl)benzo[k]fluoranthene:
Uniqueness: 3-Bromo-7,12-diphenylbenzo[k]fluoranthene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom enhances its reactivity, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-bromo-7,12-diphenylbenzo[k]fluoranthene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H19Br/c33-27-19-18-26-30-24(27)16-9-17-25(30)31-28(20-10-3-1-4-11-20)22-14-7-8-15-23(22)29(32(26)31)21-12-5-2-6-13-21/h1-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWSEPXTVAGLJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=C(C6=CC=CC=C62)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H19Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444905 | |
Record name | 3-Bromo-7,12-diphenylbenzo[k]fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187086-32-4 | |
Record name | 3-Bromo-7,12-diphenylbenzo[k]fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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